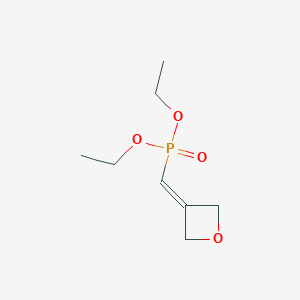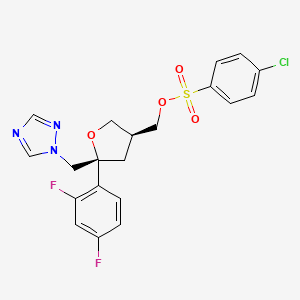
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
Descripción general
Descripción
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a chemical compound with the molecular formula C12H15BrN2O3 . It has a molecular weight of 315.163 and is categorized under carboxylic acids . It is primarily used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, 5-Bromo-nicotinic acid, an initial reactant, is chlorinated with SOCl2, yielding 5-Bromo-nicotinate with a 90% yield . Then, 5-Bromo-nicotinamide is prepared from the reaction of 5-Bromo-nicotinate with ammonium aqueous at 0~10 ℃ with a 79% yield . Finally, with POCl3 as the oxidant, 5-Bromo-nicotinonitrile is obtained by 5-Bromo-nicotinamide via a reflux reaction at 110 ℃ with a 68% yield . The total yield is more than 48% by this method .Aplicaciones Científicas De Investigación
Synthesis and Ligand Potential
- 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid derivatives have been explored in synthetic chemistry. For instance, a study conducted by Karimi and Långström (2002) involved the synthesis of a novel ligand for nicotinic receptors, demonstrating the compound's potential in neurochemical applications (Karimi & Långström, 2002).
Metabolic Pathways in Plants
- Research by Scott (1967) investigated the incorporation of nicotinic acid into nicotine in tobacco plants, providing insights into the metabolic transformations involving nicotinic acid derivatives in plant biochemistry (Scott, 1967).
Application in Materials Science
- A study by Moshohoritou, Tsangaraki-Kaplanoglou, and Kotsira (1994) explored the use of nicotinic acid derivatives, including piperidine-4-carboxylic acid, as additives in electrolytic coloring of anodized aluminum. This research highlights the compound's relevance in materials science and industrial applications (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Chiral Chemistry and Pharmaceutical Research
- The compound's derivatives have been investigated for their role in chiral chemistry. Ali et al. (2016) conducted a study on the enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, illustrating its significance in pharmaceutical research (Ali et al., 2016).
Development of Multifunctional Piperidines
- Díaz, Fernández-Forner, Bach, and Lavilla (2008) reported the synthesis of multifunctional 1,3,5-trisubstituted piperidines starting from 5-bromonicotinic acid. This study underscores the versatility of the compound in creating diverse heterocyclic structures with potential therapeutic applications (Díaz, Fernández-Forner, Bach, & Lavilla, 2008).
Industrial Production of Nicotinic Acid
- Lisicki, Nowak, and Orlińska (2022) reviewed ecological methods to produce nicotinic acid from commercially available materials, emphasizing the compound's industrial and environmental significance (Lisicki, Nowak, & Orlińska, 2022).
Propiedades
IUPAC Name |
5-bromo-2-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c13-9-5-10(12(16)17)11(15-6-9)18-7-8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQHFZMMKPWPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















